molecular formula C14H23N3O B3250770 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-24-2

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3250770
CAS No.: 20529-24-2
M. Wt: 249.35 g/mol
InChI Key: WTPQGUKDYHOMOA-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a piperazine derivative characterized by a 3-methoxyphenyl substituent on the piperazine ring and a propan-1-amine side chain. This structural motif is common in ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2/D4) receptors. The methoxy group at the 3-position of the phenyl ring introduces electron-donating properties, influencing receptor binding affinity and selectivity . The compound is synthesized via reductive alkylation or nucleophilic substitution reactions, as seen in analogous piperazine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-18-14-5-2-4-13(12-14)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPQGUKDYHOMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261329
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-24-2
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20529-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3-methoxyphenylpiperazine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor equipped with a heating and stirring mechanism, and the product is continuously extracted and purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

The aryl group on the piperazine ring is a critical determinant of pharmacological activity. Key analogs include:

Compound Name Aryl Substituent Key Properties References
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine 3-Methoxyphenyl Moderate 5-HT1A/D2 affinity; enhanced metabolic stability due to methoxy group
3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-amine 4-Chlorophenyl High D4R selectivity (Ki < 50 nM); electron-withdrawing Cl improves stability
3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine 3-Trifluoromethylphenyl High D2R affinity (Ki = 12 nM); CF3 group enhances lipophilicity
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-amine 2,3-Dichlorophenyl Mixed 5-HT2A/D2 activity; used in antipsychotic research

Key Findings :

  • Methoxy vs. Chloro : The 3-methoxyphenyl analog exhibits lower D2R affinity compared to chlorophenyl derivatives (e.g., 4-chlorophenyl in CHEMBL329228, Ki = 8 nM for D4R) but may offer better selectivity for serotonin receptors .
  • Trifluoromethyl Substitution : The 3-trifluoromethylphenyl variant (CAS 20529-25-3) shows superior D2R binding, attributed to the electron-withdrawing CF3 group enhancing π-π interactions .
  • Ortho/Meta Chloro Effects : 2,3-Dichlorophenyl analogs (e.g., CAS 367275-53-4) demonstrate dual 5-HT2A/D2 antagonism, making them candidates for atypical antipsychotics .
Modifications in the Propanamine Chain

The length and substitution of the propanamine chain influence pharmacokinetics:

  • 3-Aminopropyl vs. Shorter Chains: Analogs like 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine (CAS 7209-38-3) are used as intermediates in multi-target drugs for Alzheimer’s disease, where extended chains improve blood-brain barrier penetration .
  • Salt Forms : Dihydrochloride or fumarate salts (e.g., 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine dihydrochloride) enhance aqueous solubility, critical for in vivo efficacy .

Biological Activity

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, a piperazine derivative with the molecular formula C14H23N3O, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in neurological contexts and receptor-ligand interactions.

The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter receptors. It may function as an agonist or antagonist at specific sites, modulating signal transduction pathways that influence cellular responses. The compound's binding affinity to these receptors can lead to notable pharmacological effects, particularly in the central nervous system (CNS).

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound is being explored for its potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Structure Biological Activity
4-(3-Methoxyphenyl)piperazinePiperazine ring with methoxy groupNeurotransmitter modulation
1-(3-Aminopropyl)-4-methylpiperazineDifferent substitution patternVaries; less focus on CNS
3-(4-(4-Methoxyphenyl)piperazin-1-YL)propan-1-amineSimilar structure but different functional groupsPotentially enhanced activity

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperazine derivatives:

  • Antichlamydial Activity : A study on related compounds demonstrated selective activity against Chlamydia, suggesting a potential pathway for developing new treatments based on structural modifications .
  • Toxicity Profiling : Research profiling various chemicals, including piperazine derivatives, revealed insights into their toxicity and enzymatic interactions, highlighting the importance of structural features in determining safety profiles .
  • Enzymatic Assays : Investigations into enzymatic assays have shown that compounds similar to this compound can activate specific enzymes, indicating their potential role in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(3-methoxyphenyl)piperazine with a propan-1-amine derivative under reflux conditions in acetone or ethanol. Key intermediates include halogenated precursors (e.g., bromopropane derivatives), and the reaction often requires a base like K₂CO₃ and a phase-transfer catalyst (e.g., TEBA) to enhance yield . Purification is achieved through column chromatography or recrystallization, with structural confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Used to verify the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. What are the primary biological targets or receptor systems associated with this compound?

  • Methodological Answer : The compound’s piperazine and methoxyphenyl moieties suggest affinity for serotonin (5-HT) and dopamine receptors. In vitro binding assays using radioligands (e.g., [³H]WAY-100635 for 5-HT₁A) are employed to quantify receptor affinity (Ki values). Competitive inhibition experiments with HEK-293 cells expressing cloned receptors are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Temperature Control : Reflux in anhydrous solvents (e.g., ethanol) minimizes side reactions .
  • Catalyst Selection : Use of Pd-based catalysts for coupling steps or lipases for enantioselective synthesis can enhance efficiency .
  • Workflow Integration : Parallel synthesis or flow chemistry reduces intermediate isolation steps, improving overall yield .

Q. What strategies resolve enantiomeric separation challenges during synthesis?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral Chromatography : Use of columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) .
  • Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .

Q. How should researchers address contradictory data in receptor binding assays (e.g., varying Ki values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference ligands like clozapine for dopamine D₂ receptors) to normalize data .
  • Membrane Preparation Consistency : Ensure receptor-expressing cell lines (e.g., CHO cells) are cultured under identical conditions to minimize variability .
  • Statistical Analysis : Apply multivariate regression to account for confounding factors like buffer pH or radioligand batch effects .

Q. What are the solubility and stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Solubility : The compound is typically soluble in DMSO (≥10 mM stock solutions) but may precipitate in aqueous buffers; sonication or co-solvents (e.g., cyclodextrins) improve dispersion .
  • Stability : Store lyophilized at -20°C under argon to prevent oxidation. Periodic HPLC analysis detects degradation products (e.g., methoxy group hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Reactant of Route 2
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3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

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